molecular formula C23H16Cl2N2O4 B12206383 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide

2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide

Cat. No.: B12206383
M. Wt: 455.3 g/mol
InChI Key: OHIKLISIMULCFG-UHFFFAOYSA-N
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Description

The compound 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide features a pyridine core substituted with two chlorine atoms at positions 2 and 6, a carboxamide group at position 3, and a benzofuran moiety linked via the amide nitrogen. The benzofuran ring is further substituted with a 3-methyl group and a 4-methoxyphenyl carbonyl group at positions 3 and 2, respectively.

Properties

Molecular Formula

C23H16Cl2N2O4

Molecular Weight

455.3 g/mol

IUPAC Name

2,6-dichloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C23H16Cl2N2O4/c1-12-17-11-14(26-23(29)16-8-10-19(24)27-22(16)25)5-9-18(17)31-21(12)20(28)13-3-6-15(30-2)7-4-13/h3-11H,1-2H3,(H,26,29)

InChI Key

OHIKLISIMULCFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Chlorination of 2-Chloropyridine

The reaction involves bubbling chlorine gas through 2-chloropyridine at temperatures ≥160°C (preferably ≥180°C) under autogenous pressure. This method avoids the use of light or catalysts, which traditionally lead to byproducts like 2,3-dichloropyridine or tar substances. For example, maintaining a reaction temperature of 180°C for 50 hours resulted in a 97.5% yield of 2,6-dichloropyridine with ≤1.5% impurities. Lower temperatures (e.g., 150°C) significantly reduce reaction rates, requiring 130 hours to achieve 84% yield.

Purification and Subsequent Functionalization

The crude product is neutralized with alkali, extracted using solvents like dichloromethane, and purified via fractional distillation. The resulting 2,6-dichloropyridine is then converted to the carboxylic acid derivative through nitration followed by oxidation or direct carboxylation using carbon dioxide under pressure.

Synthesis of the Benzofuran Moiety

The benzofuran segment, 2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-amine, requires a multi-step sequence involving cyclization, acylation, and functional group interconversion.

Cyclization to Form the Benzofuran Core

A Friedel-Crafts acylation or Ullmann-type coupling is employed to introduce the 4-methoxyphenyl carbonyl group at the 2-position of the benzofuran ring. Technical disclosures highlight the use of Lewis acids (e.g., AlCl₃) in dichloromethane or toluene at reflux temperatures. For instance, reacting 5-nitro-2-hydroxyacetophenone with 4-methoxybenzoyl chloride in the presence of AlCl₃ yields the intermediate nitrobenzofuran, which is subsequently reduced to the amine using hydrogen gas and palladium on carbon.

Introduction of the 3-Methyl Group

Methylation at the 3-position is achieved via alkylation with methyl iodide or a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and temperature control (0–25°C) are critical to minimize side reactions.

Amide Bond Formation Strategies

Coupling the benzofuran amine with 2,6-dichloropyridine-3-carboxylic acid necessitates careful activation of the carboxylic acid to ensure high regioselectivity and yield.

Acid Chloride Method

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane at reflux to generate the acyl chloride. Subsequent reaction with the benzofuran amine in the presence of a base (e.g., triethylamine) at 0–25°C affords the amide. This method typically achieves yields of 80–85% but requires rigorous exclusion of moisture.

Coupling Reagent Approach

Modern protocols favor coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with hydroxybenzotriazole (HOBt) in polar aprotic solvents (e.g., dimethylacetamide). These conditions enhance reaction efficiency (yields up to 92%) while reducing epimerization risks.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature180–200°C (pyridine)Higher temps reduce chlorination time
Solvent for CouplingDMF or THFPolar aprotic solvents improve reagent solubility
CatalystNone (pyridine)Prevents tar formation

Byproduct Management

The primary byproducts—2,3-dichloropyridine and 2,3,5-trichloropyridine—are minimized by maintaining chlorine gas flow rates at 2 L/hr and avoiding catalysts like ferric chloride, which increase trichloropyridine formation.

Purification and Characterization

Crystallization Techniques

The final amide is purified via recrystallization from ethanol/water mixtures, achieving ≥99% purity. X-ray powder diffraction (PXRD) and HPLC analysis confirm polymorphic form and chemical stability.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.92 (d, J=8.4 Hz, 2H, aryl-H), 3.87 (s, 3H, OCH₃).

  • HPLC : Retention time 12.3 min (99.2% purity, C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Acid Chloride80–8598Cost-effective
HATU Coupling90–9299High efficiency
Catalyst-Free Chlorination97.599.5No tar byproducts

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups like amines or ethers .

Mechanism of Action

The mechanism by which 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key structural motifs with several analogs, including Apixaban (CAS 503612-47-3) and 2,6-dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide (CAS 1365636-88-9). Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Known Activity
Target Compound Not Provided Not Provided Not Provided 2,6-dichloro pyridine; benzofuran with 4-methoxyphenyl carbonyl and 3-methyl Hypothesized kinase inhibition (structural analogy)
Apixaban 503612-47-3 C25H25N5O4 459.50 Pyrazolo[3,4-c]pyridine; 4-methoxyphenyl; carboxamide Anticoagulant (Factor Xa inhibitor)
2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide 1365636-88-9 C18H18Cl2N2O2 365.2 2,6-dichloro pyridine; cyclopropylethyl and 4-methoxyphenyl N-substituents Unknown

Pharmacological and Physicochemical Insights

Apixaban :

  • The 4-methoxyphenyl group in Apixaban enhances metabolic stability by reducing oxidative metabolism, while the pyrazolo-pyridine core facilitates binding to Factor Xa .
  • Compared to the target compound, Apixaban’s polar pyrazolo-pyridine structure likely improves aqueous solubility, whereas the target’s benzofuran and dichloro groups may increase lipophilicity.

Compound from :

  • The bulky cyclopropylethyl substituent may hinder membrane permeability compared to the target compound’s benzofuran-linked group.
  • Both compounds share 2,6-dichloro pyridine and 4-methoxyphenyl motifs, but the absence of a benzofuran in the compound suggests divergent target selectivity.

Biological Activity

2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide, identified by CAS number 951986-00-8, is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that incorporates a pyridine ring and a benzofuran moiety, contributing to its interaction with various biological macromolecules. Recent studies have indicated its promise as an anti-inflammatory and anticancer agent, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H16Cl2N2O4C_{23}H_{16}Cl_{2}N_{2}O_{4}, with a molecular weight of 455.3 g/mol. The structure includes two chlorine substituents at the 2 and 6 positions of the pyridine ring, a methoxy group on the phenyl ring, and an amide functional group linked to the pyridine nitrogen.

PropertyValue
Molecular FormulaC23H16Cl2N2O4
Molecular Weight455.3 g/mol
IUPAC Name2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide
InChI KeyOHIKLISIMULCFG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity of the compound to these targets can modulate their activity, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent research has highlighted the anticancer potential of 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide through various in vitro studies:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against multiple cancer cell lines, with IC50 values ranging from 28.8 to 124.6 µM depending on the specific cell line tested .
  • Molecular Docking : Docking studies indicate that this compound binds effectively to key protein kinases involved in cancer pathways, such as EGFR and MEK1, with favorable binding energies averaging around -10.68 kcal/mol .
  • Mechanistic Insights : The presence of the benzofuran moiety enhances the compound's ability to inhibit cancer-related kinases, suggesting that structural modifications could further improve its therapeutic efficacy .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways at the molecular level. Although detailed mechanisms remain to be elucidated, its interaction with specific inflammatory mediators indicates potential for therapeutic application in inflammatory diseases .

Study 1: Antiproliferative Effects

In a comparative study involving various synthesized derivatives, 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide demonstrated superior antiproliferative properties compared to its analogues. The study highlighted that derivatives containing furan and pyrazoline groups exhibited enhanced cytotoxicity against neoplastic cell lines .

Study 2: Binding Affinity Assessments

A detailed assessment of binding affinities revealed that this compound shows higher affinity for selected protein kinases than other known inhibitors like anlotinib and crizotinib. This suggests its potential as a lead compound for developing new anticancer therapies targeting these pathways .

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